REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][CH2:6][N:5]2[CH:8]=[C:9]([C:11]([O:13]CC)=[O:12])[N:10]=[C:4]2[NH:3]1.[OH-].[Na+]>C(O)C>[O:1]=[C:2]1[CH2:7][CH2:6][N:5]2[CH:8]=[C:9]([C:11]([OH:13])=[O:12])[N:10]=[C:4]2[NH:3]1 |f:1.2|
|
Name
|
|
Quantity
|
0.358 g
|
Type
|
reactant
|
Smiles
|
O=C1NC=2N(CC1)C=C(N2)C(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated to 60° C. for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
Ethanol was evaporated
|
Type
|
ADDITION
|
Details
|
the residue diluted with tert-butyl methyl ether
|
Type
|
ADDITION
|
Details
|
DCM and water was added
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
Phases in the filtrate were separated
|
Type
|
CUSTOM
|
Details
|
the water phase was evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC=2N(CC1)C=C(N2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.592 g | |
YIELD: CALCULATEDPERCENTYIELD | 191% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |